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molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No. B150680
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394306

Procedure details

The compounds which constitute one of the starting reagents according to the present invention, consist of dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, or mixtures thereof. As known, commercial DBNPG is obtained by the bromination of pentaerythritols. Depending on the method of operation, the product may be a relatively pure DBNPG or mixtures of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2,2-bis(bromomethyl)propane-1,3-diol, and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, wherein an average of 1.7 to 2.5 of the hydroxyls per molecule have been replaced by bromine. This represents a mixture of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol,2,2-bis(bromomethyl)propane-1,3-diol and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane whose concentration ranges vary from 5% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol and 15% 2-bromomethyl-2-hydroxymethyl -1,3-dibromopane to 15% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol, and 5% 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane. The residual hydroxyl groups of this mixture of compounds can also be readily hydroxymethylated. Therefore instead of utilizing pure DBNPG, the latter can be successfully replaced by the less expensive mixtures.
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([CH2:8]O)([CH2:6][OH:7])[CH2:4][OH:5].[Br:10]C(C(C)(C(Br)O)C)O.BrCC(CO)(CBr)CBr>>[CH2:4]([OH:5])[C:3]([CH2:2][Br:1])([CH2:8][Br:10])[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CO)(CO)CO.BrC(O)C(C)(C(O)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CBr)(CBr)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CO)(CBr)CBr)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04394306

Procedure details

The compounds which constitute one of the starting reagents according to the present invention, consist of dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, or mixtures thereof. As known, commercial DBNPG is obtained by the bromination of pentaerythritols. Depending on the method of operation, the product may be a relatively pure DBNPG or mixtures of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2,2-bis(bromomethyl)propane-1,3-diol, and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, wherein an average of 1.7 to 2.5 of the hydroxyls per molecule have been replaced by bromine. This represents a mixture of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol,2,2-bis(bromomethyl)propane-1,3-diol and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane whose concentration ranges vary from 5% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol and 15% 2-bromomethyl-2-hydroxymethyl -1,3-dibromopane to 15% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol, and 5% 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane. The residual hydroxyl groups of this mixture of compounds can also be readily hydroxymethylated. Therefore instead of utilizing pure DBNPG, the latter can be successfully replaced by the less expensive mixtures.
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([CH2:8]O)([CH2:6][OH:7])[CH2:4][OH:5].[Br:10]C(C(C)(C(Br)O)C)O.BrCC(CO)(CBr)CBr>>[CH2:4]([OH:5])[C:3]([CH2:2][Br:1])([CH2:8][Br:10])[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CO)(CO)CO.BrC(O)C(C)(C(O)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CBr)(CBr)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CO)(CBr)CBr)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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